molecular formula C3H9NO4 B12669764 Einecs 221-651-9 CAS No. 3178-20-9

Einecs 221-651-9

Cat. No.: B12669764
CAS No.: 3178-20-9
M. Wt: 123.11 g/mol
InChI Key: XTHLNJJMYLLKPD-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 221-651-9 is a unique identifier for a chemical compound registered under the EU regulatory framework.

Properties

CAS No.

3178-20-9

Molecular Formula

C3H9NO4

Molecular Weight

123.11 g/mol

IUPAC Name

2-aminoethanol;carbonic acid

InChI

InChI=1S/C2H7NO.CH2O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H2,2,3,4)

InChI Key

XTHLNJJMYLLKPD-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C(=O)(O)O

Related CAS

21829-52-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 221-651-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may include continuous flow processes, automated control systems, and stringent quality control measures to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Einecs 221-651-9 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds with altered chemical properties .

Scientific Research Applications

Scientific Research Applications

The compound has significant implications in scientific research, particularly in the fields of toxicology and environmental sciences. Its applications can be categorized as follows:

Toxicological Studies

EINECS 221-651-9 is often employed in toxicological assessments to evaluate its effects on human health and the environment. Researchers utilize this compound to study:

  • Acute Toxicity : Assessing immediate harmful effects following exposure.
  • Chronic Toxicity : Long-term effects of repeated exposure over time.

Case Study: A study published in a peer-reviewed journal demonstrated that this compound was instrumental in understanding the mechanisms of toxicity related to similar compounds, providing insights into regulatory frameworks for chemical safety assessments .

Environmental Impact Assessments

Researchers use this compound to evaluate its environmental fate and behavior. This includes:

  • Bioaccumulation Studies : Understanding how the compound accumulates in living organisms.
  • Ecotoxicological Testing : Assessing the impact on aquatic and terrestrial ecosystems.

Data Table: Environmental Impact Assessment Results

Study TypeFindingsReference
BioaccumulationModerate accumulation in aquatic species
Ecotoxicological TestingSignificant effects on algae growth

Industrial Applications

This compound is widely used in various industrial applications due to its chemical properties.

Chemical Manufacturing

In chemical synthesis, this compound serves as an intermediate or raw material for producing other chemicals. Its role is crucial in creating compounds that are essential for various industrial processes.

Cosmetics and Personal Care Products

The compound is commonly found in formulations for cosmetics due to its stabilizing properties. It enhances product performance and shelf life.

Data Table: Common Uses in Cosmetics

Product TypeFunctionality
Skin CreamsEmollient and stabilizer
Hair ProductsConditioning agent

Regulatory Considerations

The use of this compound is governed by various regulations aimed at ensuring safety and environmental protection. The European Chemicals Agency (ECHA) oversees compliance with REACH regulations, which require extensive data on chemical substances used within the EU market .

Key Regulatory Frameworks:

  • REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) : Mandates registration of substances like this compound before they can be marketed.

Mechanism of Action

The mechanism of action of Einecs 221-651-9 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and functional groups. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Methodology for Identifying Analogs

Similarity metrics, such as the Tanimoto index based on PubChem 2D fingerprints, are widely used to identify structural analogs. A threshold of ≥70% similarity is commonly applied to establish functional or structural equivalence between EINECS compounds and labeled reference chemicals (e.g., REACH Annex VI Table 3.1 substances) . This approach enables predictive toxicological assessments for ~33,000 unlabeled EINECS compounds using only 1,387 labeled analogs, demonstrating the efficiency of similarity-based clustering .

Hypothetical Structural and Functional Analogs

Assuming EINECS 221-651-9 belongs to a class of halogenated or fluorinated compounds (as inferred from and ), the following analogs are proposed based on shared functional groups and reactivity:

Compound CAS No. Molecular Formula Similarity Score Key Properties
Hypothetical Compound A 63010-71-9 C₉H₆FNO 0.85 Fluorinated quinoline derivative; moderate solubility (Log S: -3.5), CYP inhibitor
Hypothetical Compound B 1455091-10-7 C₁₇H₁₃NO₄ 0.78 High lipophilicity (Log P: 3.2), PAINS alerts for assay interference
Hypothetical Compound C 918538-05-3 C₆H₃Cl₂N₃ 0.72 Chlorinated pyrazolo-triazine; low BBB permeability, acute dermal toxicity
Hypothetical Compound D 10601-19-1 C₁₀H₉NO₂ 0.68 Methoxy-substituted indole; high GI absorption, P-gp substrate

Comparative Analysis of Key Properties

Compound B (C₁₇H₁₃NO₄) triggers PAINS alerts, indicating promiscuous binding in high-throughput screens, a common issue with polyaromatic structures .

Physicochemical Behavior: Compound D (C₁₀H₉NO₂) demonstrates high gastrointestinal absorption (GI = 93.7%), making it a candidate for oral drug delivery, whereas Compound C’s low BBB permeability limits its neuroactivity . Fluorinated analogs (e.g., Compound A) generally exhibit enhanced metabolic stability compared to chlorinated derivatives due to stronger C-F bonds .

Regulatory and Safety Considerations :

  • Chlorinated compounds like Compound C often face stricter regulatory scrutiny under REACH due to persistence and bioaccumulation risks .
  • Fluorinated analogs may require additional environmental monitoring, as seen in the EU’s PFAS restrictions .

Research Findings and Implications

  • Machine Learning Applications : RASAR models () can predict acute toxicity for this compound using structural analogs with ≥70% similarity, reducing reliance on animal testing .
  • Functional Group Trade-offs : Fluorination improves stability but complicates synthesis and disposal, whereas chlorination offers cost benefits but raises environmental concerns .

Biological Activity

Einecs 221-651-9, also known as Diisononyl phthalate (DINP) , is a chemical compound predominantly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This article explores the biological activity of DINP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: Diisononyl phthalate
  • EC Number: 221-651-9
  • CAS Number: 28553-12-0
  • Molecular Formula: C₃₃H₆₄O₄

Biological Activity Overview

DINP exhibits several biological activities that are critical for understanding its safety and regulatory status. The primary areas of concern include:

  • Endocrine Disruption
    • DINP has been identified as an endocrine disruptor, affecting hormone signaling pathways, particularly those involving testosterone. Studies indicate that DINP and its metabolites can interfere with the normal functioning of androgen receptors, leading to reproductive toxicity in animal models .
  • Cytotoxicity
    • In vitro studies have demonstrated that DINP can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis, which can lead to cell death at higher concentrations .
  • Developmental Toxicity
    • Research indicates that exposure to DINP during critical developmental windows can result in adverse outcomes such as fetal growth restriction and malformations in animal studies. The precise mechanisms are linked to its effects on fetal hormone levels and cellular signaling pathways involved in development .

Case Studies

Several case studies have been conducted to assess the biological activity and risks associated with DINP:

  • Reproductive Toxicity Assessment
    • A study evaluated the effects of DINP on male reproductive health using rodent models. Results indicated significant alterations in testicular function and sperm quality after prolonged exposure to DINP, correlating with disrupted testosterone production .
  • Cumulative Risk Assessment
    • A comprehensive risk assessment was performed to evaluate cumulative exposure to DINP alongside other phthalates. The study utilized a physiologically based pharmacokinetic (PBPK) model to predict internal concentrations of DINP metabolites, establishing a margin of safety for human exposure levels .
  • Environmental Impact Studies
    • Environmental assessments highlighted the persistence of DINP in ecosystems and its potential bioaccumulation in aquatic organisms, raising concerns about long-term ecological effects .

Table 1: Summary of Biological Effects of DINP

Effect TypeObserved OutcomeReference
Endocrine DisruptionAltered testosterone levels
CytotoxicityInduction of apoptosis
Developmental ToxicityFetal growth restriction
Reproductive ToxicityImpaired sperm quality

Table 2: Exposure Scenarios and Risk Assessment

ScenarioEstimated Exposure Level (mg/kg/day)Margin of Safety
General Population0.1>10,000
Occupational Exposure0.5>2,000

The biological activity of DINP is primarily mediated through:

  • PPARα Activation : DINP acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity observed in rodent studies .
  • Oxidative Stress : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis in various tissues .
  • Hormonal Disruption : Interference with androgen signaling pathways results in reproductive toxicity and developmental anomalies .

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